

Commercial suppliers of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one

Cat. No.: B069455

[Get Quote](#)

An In-Depth Technical Guide to **2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one** for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one** (CAS No. 176665-09-1), a heterocyclic compound with potential applications in drug discovery and development. The guide consolidates critical information on its chemical properties, commercial availability, synthesis, and safe handling procedures. By drawing parallels with structurally related and better-studied analogs, this document offers field-proven insights into its potential biological activities and provides exemplar experimental protocols for its use in a research setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this unique molecule.

Introduction: The Oxazolin-5-one Scaffold

The oxazolin-5-one core is a privileged heterocyclic scaffold in medicinal chemistry, known for its versatile reactivity and presence in a range of biologically active molecules.^[1] The specific compound, **2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one**, is distinguished by three key structural features: a pentadecyl (C15) lipophilic tail, gem-dimethyl substitution at the C4

position, and the reactive oxazolin-5-one ring.[\[2\]](#) This unique combination suggests potential for interaction with biological membranes and enzymatic systems.

While research on this specific molecule is limited, its structural analog, 2-pentadecyl-2-oxazoline (PEA-OXA), has demonstrated significant anti-inflammatory, neuroprotective, and anti-nociceptive properties.[\[2\]](#) These activities provide a strong rationale for investigating **2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one** as a novel therapeutic agent. This guide serves to bridge the existing information gap and facilitate its exploration in a laboratory setting.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research. The key identifiers and properties of **2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one** are summarized below.

Table 1: Physicochemical Properties of **2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one**

Parameter	Value	Source
CAS Number	176665-09-1	[2] [3]
Molecular Formula	C ₂₀ H ₃₇ NO ₂	[2]
Molecular Weight	323.5 g/mol	[2]
IUPAC Name	4,4-dimethyl-2-pentadecyl-1,3-oxazol-5-one	[2]
Canonical SMILES	CCCCCCCCCCCCCCCC1=N C(C(=O)O1)(C)C	[2]
InChI	InChI=1S/C20H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(2,3)19(22)23-18/h4-17H2,1-3H3	[2]

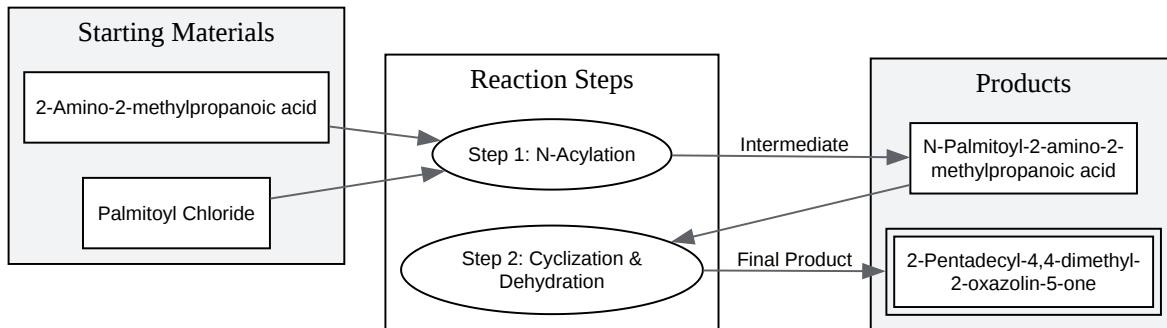
The presence of the long C15 alkyl chain imparts significant lipophilicity to the molecule, suggesting low aqueous solubility but high permeability across biological membranes. The

oxazolin-5-one ring contains a carbonyl group and an imine, providing sites for hydrogen bonding and potential covalent interactions.

A 2D representation of the chemical structure.

Commercial Availability and Supplier Overview

Identifying reliable commercial sources is a critical first step for any research project. **2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one** is available from a select number of chemical suppliers who specialize in intermediates and research chemicals. It is typically supplied for research use only.[\[2\]](#)


Table 2: Commercial Suppliers of **2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one**

Supplier	Location	Notes
Vulcanchem	N/A	Lists the compound for sale. [2]
Chemos GmbH & Co. KG	Germany	Listed as a supplier on chemical sourcing platforms. [4]
Finetech Industry Limited	P.R. China	Listed as a supplier on chemical sourcing platforms. [4]
ChemicalBook	Online Platform	A directory that lists various potential suppliers. [3]
Chempspace	Online Platform	Lists the compound for sale. [5]

Procurement Strategy: Researchers are advised to contact these suppliers directly to inquire about current availability, purity specifications, lead times, and available analytical data (e.g., Certificate of Analysis, NMR, HPLC). When requesting a quote, it is crucial to specify the required purity and quantity to ensure the material meets experimental needs.[\[4\]](#)

Synthesis and Characterization

While detailed synthetic procedures for this specific molecule are not widely published, a plausible route can be inferred from established oxazolinone synthesis methods.[\[1\]](#) A likely pathway involves the cyclization of an N-acylated amino alcohol precursor.[\[2\]](#)

[Click to download full resolution via product page](#)

A potential synthesis workflow for the target compound.

Workflow Explanation:

- **N-Acylation:** The synthesis would likely begin with the acylation of a dimethyl-substituted amino acid, such as 2-amino-2-methylpropanoic acid, with palmitoyl chloride (derived from the C16 palmitic acid) to form the N-acylated intermediate.
- **Cyclization:** The intermediate is then subjected to cyclization under dehydrating conditions, possibly using an agent like acetic anhydride, to form the final 5-oxazolinone ring structure. [\[1\]](#)[\[2\]](#)

Characterization: The structure and purity of the synthesized compound should be unequivocally confirmed using standard analytical techniques, including:

- **NMR Spectroscopy (^1H and ^{13}C):** To confirm the connectivity of atoms and the presence of the pentadecyl chain and dimethyl groups.
- **Mass Spectrometry (MS):** To verify the molecular weight (323.5 g/mol).[\[2\]](#)
- **Infrared (IR) Spectroscopy:** To identify key functional groups, particularly the carbonyl (C=O) stretch of the oxazolinone ring.

Safe Handling, Storage, and Experimental Protocols

Although a specific Safety Data Sheet (SDS) for **2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one** is not readily available, safety protocols can be established based on data from structurally similar oxazoline and oxazolone compounds.^{[6][7][8]} These compounds can cause skin irritation, serious eye irritation, and may cause allergic skin reactions.^{[6][7]}

Personal Protective Equipment (PPE) and Handling

- Gloves: Always wear impervious chemical-resistant gloves (e.g., nitrile).
- Eye Protection: Use safety glasses with side shields or goggles.
- Lab Coat: A standard lab coat is required.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.^[7]
- Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
^[6]

Storage

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[8] Protect from moisture. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C) is recommended.

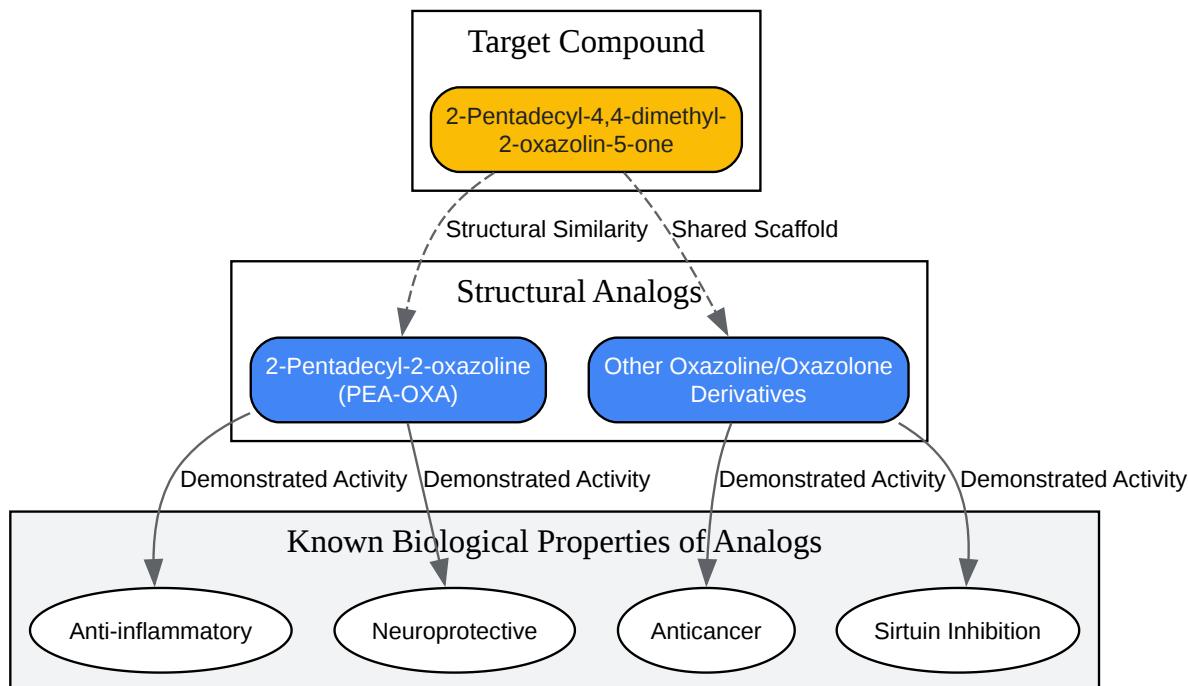
Experimental Protocol: Solubilization for In Vitro Assays

The high lipophilicity of this compound necessitates careful selection of a solvent for biological assays. Direct dissolution in aqueous media will be challenging.

Objective: To prepare a 10 mM stock solution for use in cell-based assays.

Materials:

- **2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one**
- Dimethyl sulfoxide (DMSO), cell culture grade
- Vortex mixer


- Sterile microcentrifuge tubes

Procedure:

- Weighing: Accurately weigh approximately 3.24 mg of the compound in a sterile microcentrifuge tube. Causality: Precise weighing is critical for accurate final concentration.
- Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube. Causality: DMSO is a standard solvent for solubilizing lipophilic compounds for in vitro screening due to its high dissolving power and miscibility with aqueous culture media.
- Dissolution: Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Sterilization (Optional): If required for sterile cell culture, the stock solution can be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.
- Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- Working Dilutions: For cell-based assays, prepare fresh working dilutions by diluting the DMSO stock in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay does not exceed a level toxic to the cells (typically <0.5%). Causality: High concentrations of DMSO can act as a confounding variable by affecting cell viability and membrane integrity.

Potential Applications in Drug Development

While direct biological data is scarce, the structure of **2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one** allows for informed hypotheses regarding its potential therapeutic applications, primarily by analogy to related molecules.

[Click to download full resolution via product page](#)

Relationship between the target compound and its analogs.

- Anti-inflammatory and Neuroprotective Agent: The closest analog, PEA-OXA, reduces neuroinflammation and exhibits protective effects in models of neurodegenerative diseases. [2] The long alkyl chain is similar to that of Palmitoylethanolamide (PEA), a known endogenous anti-inflammatory lipid. It is plausible that **2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one** could modulate similar pathways.
- Anticancer Therapeutics: The quinazolinone core, which shares some structural features with the oxazoline ring, is a key component in many antineoplastic drugs that inhibit cell proliferation and induce apoptosis.[9] Furthermore, other heterocyclic compounds containing oxazoline or isoxazol-5-one moieties have been developed as sirtuin inhibitors, a class of enzymes implicated in cancer.[10] The potential for this compound to inhibit cancer cell growth warrants investigation.

- **Drug Delivery:** Poly(2-oxazoline) polymers are being explored as platforms for drug delivery. [11] While this is a monomer, its physicochemical properties could inform the design of novel lipid-based drug delivery systems.

Conclusion

2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one represents an under-explored chemical entity with significant therapeutic potential, inferred from its unique structural features and the established bioactivities of its analogs. This guide provides the foundational knowledge required for researchers to source, handle, and begin investigating this compound. Future research should focus on confirming its biological activity in relevant assays, elucidating its mechanism of action, and exploring its potential as a lead compound in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one (176665-09-1) for sale [vulcanchem.com]
- 3. 2-PENTADECYL-4,4-DIMETHYL-2-OXAZOLIN-5-ONE | 176665-09-1 [chemicalbook.com]
- 4. Your Inquiry on 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 4,4-dimethyl-2-pentadecyl-4,5-dihydro-1,3-oxazol-5-one - C₂₀H₃₇NO₂ | CSSB00012455644 [chem-space.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial suppliers of 2-Pentadecyl-4,4-dimethyl-2-oxazolin-5-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069455#commercial-suppliers-of-2-pentadecyl-4,4-dimethyl-2-oxazolin-5-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com